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molecular formula C9H8O5 B034271 3,4-Dihydroxyphenylpyruvic acid CAS No. 109170-71-0

3,4-Dihydroxyphenylpyruvic acid

Cat. No. B034271
M. Wt: 196.16 g/mol
InChI Key: LQQFFJFGLSKYIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08017786B2

Procedure details

Into 0.17 mol β-(3,4-dihydroxylphenyl)pyruvic acid, 112 g zinc amalgam and 1808 mL of 1.4 mol·L−1 hydrochloric acid solution were added, and the reaction was performed under heating and refluxing for 8 h. After filtration, the filtrate was extracted using ethyl acetate repeatedly, dried using anhydrous Na2SO4. After removal of ethyl acetate, β-(3,4-dihydroxylphenyl)-α-hydroxylpropionic acid was obtained in a yield of 40.3%.
Quantity
0.17 mol
Type
reactant
Reaction Step One
[Compound]
Name
zinc amalgam
Quantity
112 g
Type
reactant
Reaction Step One
Quantity
1808 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH2:9][C:10](=[O:14])[C:11]([OH:13])=[O:12])[CH:5]=[CH:6][C:7]=1[OH:8]>Cl>[OH:1][C:2]1[CH:3]=[C:4]([CH2:9][CH:10]([OH:14])[C:11]([OH:13])=[O:12])[CH:5]=[CH:6][C:7]=1[OH:8]

Inputs

Step One
Name
Quantity
0.17 mol
Type
reactant
Smiles
OC=1C=C(C=CC1O)CC(C(=O)O)=O
Name
zinc amalgam
Quantity
112 g
Type
reactant
Smiles
Name
Quantity
1808 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under heating
TEMPERATURE
Type
TEMPERATURE
Details
refluxing for 8 h
Duration
8 h
FILTRATION
Type
FILTRATION
Details
After filtration
EXTRACTION
Type
EXTRACTION
Details
the filtrate was extracted
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
After removal of ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C(C=CC1O)CC(C(=O)O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 40.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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